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Copanlisib intravenous infusion protocol
administration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

Copanlisib (Aligopa) Application Notes & Protocol

1. Reconstitution, Preparation, and Administration

Parameter Detailed Specification
Pharmaceutical Form Lyophilized powder in a single-dose vial (60 mg copanlisib) [1].
Reconstitution Diluent 4.4 mL of sterile 0.9% Sodium Chloride injection ONLY. Do not use

other diluents [1] [2].

Final Reconstituted Approximately 15 mg/mL [1].
Concentration

Dilution Requirement Must be further diluted in 100 mL of 0.9% Sodium Chloride injection
after reconstitution [1].

Administration Route Intravenous (IV) infusion only [1].

Infusion Duration 60 minutes (x 5 minutes) [1] [3].
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| Storage & Stability | « Unreconstituted vial: Refrigerate at 2-8°C (36-46°F). Protect from light [1] [2]. «
Final Diluted Solution: Use immediately. If not used immediately, may be refrigerated and protected from
light (including direct sunlight) for up to 24 hours. Do not freeze. Allow refrigerated solution to reach room

temperature before administration [1] [2]. | | Incompatibilities | Do not mix with other drugs or other

diluents. Administer via a separate infusion line [1] [2]. |

2. Dosing Regimen and Modifications

Protocol Aspect Details

Standard Adult 60 mg via 1-hour IV infusion on Days 1, 8, and 15 of a 28-day treatment cycle

Dose (intermittent schedule: 3 weeks on, 1 week off) [1] [4] [3].
Treatment Continue until disease progression or unacceptable toxicity [1] [2].
Duration

| Hepatic Impairment | + Moderate (Child-Pugh B): Reduce dose to 45 mg. * Severe (Child-Pugh C):
Reduce dose to 30 mg [1]. | | Drug Interactions | * Strong CYP3A4 Inducers (e.g., rifampin, phenytoin,
St. John's Wort): Avoid concomitant use [1] [5] [2]. « Strong CYP3A4 Inhibitors (e.g., ketoconazole):
Reduce copanlisib dose to 45 mg [1] [2] [3]. |

3. Critical Monitoring Parameters & Toxicity Management Pre-infusion and post-infusion monitoring is

critical for patient safety due to specific, acute adverse reactions [1] [3].

Toxicity Monitoring Parameter Management & Dose Modification Guidelines

| Hyperglycemia [1] [4] [3] | Fasting blood glucose (pre-dose) | « Pre-dose 2160 mg/dL or random >200
mg/dL: Withhold until <160/200 mg/dL. * Pre/post-dose >500 mg/dL (1st occurrence): Withhold until
criteria met, then reduce to 45 mg. * Recurrence at 45 mg: Reduce to 30 mg. Discontinue if persistent at 30
mg. | | Hypertension [1] [4] [3] | Blood pressure (pre- and post-infusion) | * Pre-dose >150/90 mmHg:
Withhold until <150/90 mmHg (2 consecutive readings, 15 min apart). * Non-life-threatening post-dose
elevation requiring antihypertensives: Consider dose reduction (60mg— 45mg or 45mg — 30mg). ¢ Life-
threatening consequences: Discontinue. | | Infections [1] [4] | Signs/symptoms of infection; complete blood

count | * Grade >3 infection: Withhold until resolution. ¢ Suspected PJP pneumonia: Withhold; if
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confirmed, treat and resume with PJP prophylaxis. « CMV infection/viremia: Withhold until resolution. | |
Non-Infectious Pneumonitis (NIP) [1] [5] | Clinical symptoms (cough, dyspnea), radiologic imaging | °
Grade 2: Withhold and treat. Upon recovery to Grade <1, resume at 45 mg. * Recurrent Grade 2 or any
Grade >3: Discontinue permanently. | | Neutropenia [1] [4] | Absolute Neutrophil Count (ANC), at least
weekly | « ANC <0.5 x 103%mm3: Withhold. Resume at previous dose after ANC >0.5 x 103/mm3. e
Recurrence of ANC <0.5 x 103/mm3: Reduce dose to 45 mg. | | Severe Cutaneous Reactions [1] | Physical
skin examination | * Grade 3: Withhold until resolved, then reduce dose by one level (e.g., 60mg — 45mg). *
Life-threatening: Discontinue. | | Other Non-Hematologic Toxicity [1] | Organ-specific clinical and lab
parameters | ¢ Grade 3: Withhold until resolved to Grade <1, then reduce dose by one level (e.g.,

60mg — 45mg). |

Experimental Protocol: In Vitro Combination with
Sorafenib in HCC Models

This protocol is derived from a study investigating the synergistic effects of copanlisib and sorafenib in
Hepatocellular Carcinoma (HCC) cell lines, providing a methodology for evaluating copanlisib in

combination therapies [6].

1. Research Background & Rationale Activation of the PI3K/AKT pathway is a recognized mechanism of
resistance to sorafenib in advanced HCC. Copanlisib, a pan-PI3K inhibitor, targets this pathway. This
protocol tests the hypothesis that combining copanlisib with sorafenib can overcome resistance and

synergistically enhance anticancer efficacy [6].

2. Materials

¢ Cell Lines: Human HCC cell lines (e.g., Huh7, HepG2, Hep3B, PLC/PRF/5). The study also used
sorafenib-resistant clones derived from Huh7 and HepG2 via long-term exposure [6].
e Test Agents:
o Copanlisib (e.g., Selleck Chemicals, HY-15345)
o Sorafenib (e.g., Selleck Chemicals, HY-10201)
o Dissolve in DMSO for in vitro stock solutions.
¢ Key Reagents: Cell culture media, FBS, PBS, reagents for Western Blot, FACS, etc.

3. Methodology
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Cell Viability Assay (Proliferation):

o Procedure: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of
copanlisib (e.g., 0-500 nM), sorafenib, or their combination for 24-72 hours.

o Analysis: Use MTT or CCK-8 assays to measure cell viability. Calculate ICso values using non-
linear regression. For combination studies, use the Chou-Talalay method to calculate a
Combination Index (CI) [6].

Clonogenic Assay (Long-term Survival):

o Procedure: Seed a low number of cells (e.g., 500-1000/well) in 6-well plates. Treat with
copanlisib for 10-14 days, refreshing media and drug every 3-4 days.

o Analysis: Fix cells with methanol, stain with crystal violet, and count colonies (>50 cells).
Analyze the dose-dependent reduction in colony number and size [6].

Cell Cycle Analysis (FACS):

o Procedure: Treat cells with copanlisib for 24-72 hours. Fix cells with 70% ethanol, then stain
with propidium iodide (PI) solution containing RNase.

o Analysis: Analyze DNA content using a flow cytometer. Determine the percentage of cells in
GO0/G1, S, and G2/M phases. Copanlisib is expected to induce G1 arrest [6].

Apoptosis Assay:

o Procedure: Use Annexin V-FITC/PI double staining kit. Treat cells, harvest, stain, and analyze
by flow cytometry.

o Analysis: Quantify the percentage of early (Annexin V+/Pl-) and late (Annexin V+/PI+)
apoptotic cells. The combination therapy is expected to show a synergistic increase in

apoptosis compared to monotherapies [6].
Western Blot Analysis (Mechanistic Studies):
o Targets: Phospho-AKT (Ser473), total AKT, Cyclin D1, CDK4, CDK®6, cleaved Caspase-3,
PARP, and other apoptosis/cycle regulators.
o Purpose: To confirm target engagement (reduction in p-AKT), understand mechanism of cell
cycle arrest (downregulation of Cyclin D1, CDK4/6), and verify enhanced apoptosis with
combination therapy [6].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the proposed mechanism of action for the copanlisib and sorafenib

combination in HCC models, based on the experimental findings [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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